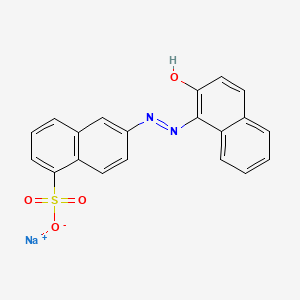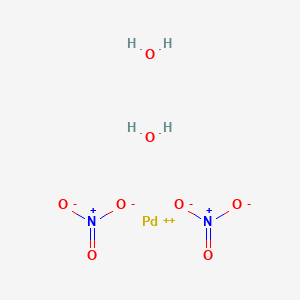
Palladium(II) nitrate dihydrate
Overview
Description
Palladium(II) nitrate dihydrate is a highly reactive inorganic compound with the chemical formula Pd(NO₃)₂·2H₂O . It is commonly used in various catalytic reactions, including hydrogenation, dehydrogenation, and oxidation processes . This compound is known for its yellow-brown deliquescent crystalline form and is soluble in water .
Biochemical Analysis
Biochemical Properties
Palladium(II) nitrate dihydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For instance, it is used in the hydrolysis of ammonia-borane, where it interacts with hydroxyapatite-supported palladium nanoclusters . These interactions often involve the formation of palladium complexes with biomolecules, which can alter the reactivity and stability of the biomolecules involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity. This can result in the modulation of various biochemical pathways, including those involved in oxidative stress response and energy metabolism . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its reactivity and effects on cellular function. Long-term exposure to this compound can result in cumulative effects on cells, including alterations in gene expression, enzyme activity, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models . It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate biochemical reactions. For example, it can interact with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, altering their activity and affecting the overall metabolic flux within the cell. These interactions can lead to changes in metabolite levels and energy production, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, this compound can bind to metalloproteins, facilitating its transport to various cellular organelles. This distribution can influence the compound’s activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular function. For example, in the mitochondria, this compound can affect energy production and oxidative stress response, while in the nucleus, it can influence gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) nitrate dihydrate can be synthesized by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. The resulting nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous form can be obtained by treating palladium metal with fuming nitric acid .
Industrial Production Methods: In industrial settings, this compound is produced through similar methods, ensuring high purity and consistency. The process involves the careful handling of nitric acid and palladium compounds to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Palladium(II) nitrate dihydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the conversion of alkenes to dinitrate esters.
Reduction: It can be reduced to palladium metal or other palladium compounds under specific conditions.
Substitution: It participates in substitution reactions, where nitrate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as a reagent for oxidation reactions involving this compound.
Reduction: Reducing agents such as hydrogen or hydrazine can be used to reduce this compound to palladium metal.
Substitution: Various ligands, including phosphines and amines, can be used to substitute nitrate ligands in this compound.
Major Products Formed:
Oxidation: Dinitrate esters and palladium oxide.
Reduction: Palladium metal and other palladium compounds.
Substitution: Palladium complexes with substituted ligands.
Scientific Research Applications
Palladium(II) nitrate dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of palladium(II) nitrate dihydrate involves its ability to act as a catalyst in various chemical reactions. In oxidation reactions, it facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products . In hydrogenation and dehydrogenation reactions, it aids in the addition or removal of hydrogen atoms, respectively . The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Palladium(II) nitrate dihydrate can be compared with other palladium compounds, such as:
Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but differs in its chloride ligands.
Palladium(II) acetate (Pd(OAc)₂): Another palladium compound used in catalysis, with acetate ligands instead of nitrate.
Palladium(II) sulfate (PdSO₄): Used in different catalytic and industrial applications, with sulfate ligands.
Uniqueness: this compound is unique due to its high reactivity and versatility in various catalytic reactions. Its nitrate ligands provide distinct reactivity compared to other palladium compounds, making it suitable for specific applications in chemistry and industry .
Properties
IUPAC Name |
palladium(2+);dinitrate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNUQXDQDMSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O8Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657558 | |
| Record name | Palladium(2+) nitrate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-07-7 | |
| Record name | Palladium(2+) nitrate--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32916-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Palladium(II) nitrate dihydrate in determining lead content using GFAAS?
A1: this compound acts as a matrix modifier in GFAAS. During GFAAS analysis, the sample is subjected to high temperatures within the graphite furnace to atomize the analyte (lead in this case) []. The matrix modifier, this compound, helps to stabilize the analyte and reduce its volatility, allowing for a higher ashing temperature without premature loss of the analyte []. This leads to a cleaner signal, improved sensitivity, and more accurate quantification of lead in the sample [].
Q2: How does the concentration of this compound affect the GFAAS analysis of lead?
A2: The research paper mentions an optimized concentration of 1.0 g/L for this compound []. This suggests that the concentration of the matrix modifier plays a crucial role in achieving optimal analytical performance. Higher or lower concentrations could lead to decreased sensitivity, increased background noise, or formation of interfering species. Optimization studies are essential to determine the ideal concentration of this compound for a specific GFAAS application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
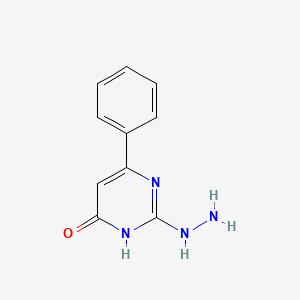
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
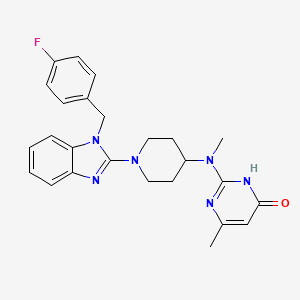
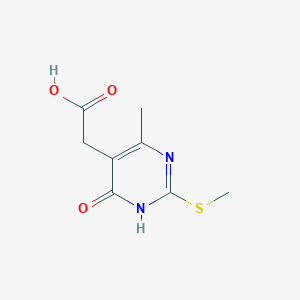
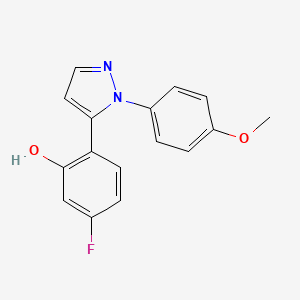




![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
